molecular formula C5H5BrN2O B3020256 2-Amino-6-bromopyridin-4-ol CAS No. 1807033-71-1

2-Amino-6-bromopyridin-4-ol

Cat. No.: B3020256
CAS No.: 1807033-71-1
M. Wt: 189.012
InChI Key: RCHUZSKIVLGJNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-bromopyridin-4-ol can be achieved through several methods. One common approach involves the bromination of 2-Amino-4-hydroxypyridine using bromine or a brominating agent under controlled conditions . The reaction typically requires a solvent such as acetic acid and may be carried out at elevated temperatures to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and reagent concentration, is crucial for consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6-bromopyridin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed:

    Substitution: Derivatives with different functional groups replacing the bromine atom.

    Oxidation: Compounds with a carbonyl group replacing the hydroxyl group.

    Reduction: Compounds with the bromine atom reduced to a hydrogen atom.

Mechanism of Action

The mechanism of action of 2-Amino-6-bromopyridin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups facilitate binding to active sites, while the bromine atom may participate in halogen bonding, enhancing the compound’s affinity and specificity . These interactions can modulate the activity of target proteins, leading to various biological effects.

Comparison with Similar Compounds

  • 2-Amino-4-bromopyridine
  • 2-Amino-5-bromopyridine
  • 2-Amino-6-chloropyridine
  • 2-Amino-6-iodopyridine

Comparison: 2-Amino-6-bromopyridin-4-ol is unique due to the presence of both an amino group and a hydroxyl group on the pyridine ring, which imparts distinct chemical reactivity and biological activity compared to its analogs . The bromine atom at the sixth position also influences the compound’s electronic properties, making it a valuable intermediate in various synthetic applications.

Properties

IUPAC Name

2-amino-6-bromo-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O/c6-4-1-3(9)2-5(7)8-4/h1-2H,(H3,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCHUZSKIVLGJNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=CC1=O)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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